Sanguisorbigenin
Overview
Description
Sanguisorbigenin is a natural compound isolated from the plant Sanguisorba officinalis L., which belongs to the Rosaceae family. This compound has garnered significant attention due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This compound is known for its ability to inhibit biofilm formation and alter cell membrane permeability, making it a promising candidate for use in combination with conventional antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanguisorbigenin is typically isolated from the dried root of Sanguisorba officinalis L. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization . The specific solvents and conditions used can vary, but common solvents include methanol, ethanol, and water.
Industrial Production Methods: While there is limited information on large-scale industrial production methods for this compound, the extraction process from Sanguisorba officinalis L. can be scaled up using industrial chromatography techniques and solvent extraction methods .
Chemical Reactions Analysis
Types of Reactions: Sanguisorbigenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (chlorine, bromine) and alkyl halides
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced antibacterial and pharmacological properties .
Scientific Research Applications
Sanguisorbigenin has a wide range of scientific research applications:
Chemistry: It is used as a natural antibacterial agent and a modulator of β-lactam antibiotics
Biology: this compound is studied for its ability to inhibit biofilm formation and alter cell membrane permeability in bacteria
Medicine: It shows potential as an adjuvant in antibiotic therapy, particularly against methicillin-resistant Staphylococcus aureus
Industry: The compound’s antibacterial properties make it a candidate for use in developing new antimicrobial agents and coatings
Mechanism of Action
Sanguisorbigenin exerts its effects by inhibiting biofilm formation and altering cell membrane permeability in bacteria . It targets the penicillin-binding protein 2a and reduces the expression of the mecA gene, which is responsible for methicillin resistance in Staphylococcus aureus . This dual mechanism enhances the efficacy of conventional antibiotics and prevents the development of resistance .
Comparison with Similar Compounds
Sanguisorbin: Another compound isolated from Sanguisorba officinalis L.
Sanguisorbic Acid: Known for its anti-inflammatory and antibacterial effects.
Sanguisorboside: Exhibits similar pharmacological activities, including antibacterial and anti-inflammatory properties.
Uniqueness: Sanguisorbigenin stands out due to its potent synergy with conventional antibiotics and its ability to inhibit biofilm formation, which is a significant challenge in treating bacterial infections . Its low cytotoxicity and hemolysis further enhance its potential as a therapeutic agent .
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14b-dodecahydro-3H-picene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,21-24,31H,9-17H2,1-7H3,(H,32,33)/t21-,22+,23-,24-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJOHXSLBNLQHF-OXLNSTONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1)C(=O)O)C)C)(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC1)C(=O)O)C)C)(C)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901269517 | |
Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-98-2 | |
Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6812-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β)-3-Hydroxyursa-12,19-dien-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901269517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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